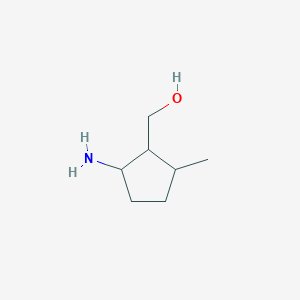

(2-Amino-5-methylcyclopentyl)methanol

Description

BenchChem offers high-quality (2-Amino-5-methylcyclopentyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-methylcyclopentyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(2-amino-5-methylcyclopentyl)methanol |

InChI |

InChI=1S/C7H15NO/c1-5-2-3-7(8)6(5)4-9/h5-7,9H,2-4,8H2,1H3 |

InChI Key |

LLTOKSKOGNTEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-2-methylcyclopentyl)methanol: A Structural Isomer

A Note to the Researcher: Initial comprehensive searches for the chemical structure and properties of "(2-Amino-5-methylcyclopentyl)methanol" did not yield specific data in established chemical databases. This suggests the compound is not widely synthesized or characterized. However, substantial information is available for a closely related structural isomer, (2-Amino-2-methylcyclopentyl)methanol , in which the amino and methyl groups are geminally substituted at the C2 position. This guide, therefore, focuses on this well-documented analog, specifically cis-(2-Amino-2-methylcyclopentyl)methanol, to provide relevant and actionable insights for drug development and research professionals.

Introduction: The Strategic Value of Cyclic 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs in modern medicinal chemistry and materials science.[1] Their inherent bifunctionality, containing both a nucleophilic amine and a hydrogen-bond-donating alcohol, allows for specific and high-affinity interactions with biological targets like enzymes and receptors.[1] The rigid, cyclic scaffold of compounds like cis-(2-Amino-2-methylcyclopentyl)methanol offers a distinct advantage over more flexible acyclic counterparts. By constraining the spatial orientation of the key functional groups, the cyclopentyl ring reduces the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.

These structures serve as indispensable chiral building blocks, or synthons, for a wide array of pharmaceuticals, including antiviral, anti-inflammatory, and anti-cancer agents.[1][] This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of cis-(2-Amino-2-methylcyclopentyl)methanol, a representative example of this valuable compound class.

Molecular Identity and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For cis-(2-Amino-2-methylcyclopentyl)methanol and its common hydrochloride salt, these properties are summarized below. The hydrochloride salt is often preferred in experimental settings due to its enhanced stability and crystallinity.

| Property | Value (Free Base) | Value (HCl Salt) | Source |

| CAS Number | 202921-91-3 | 1212406-48-8 | [3][4] |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO · HCl | [3][4] |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [3][4] |

| Boiling Point (Predicted) | 200.0 ± 13.0 °C at 760 mmHg | Not Applicable | [5] |

| Flash Point (Predicted) | 74.8 ± 19.8 °C | Not Applicable | [5] |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | Not Applicable | [5] |

| Form | Not specified (likely oil) | Solid | [4] |

| pKa (Strongest Basic) | Not specified | Not specified | |

| LogP (Predicted) | 0.16 | Not specified | [5] |

Stereochemistry and Structural Elucidation

The molecule possesses two stereocenters at the C1 and C2 positions of the cyclopentane ring. The cis designation indicates that the hydroxymethyl group at C1 and the amino/methyl-substituted carbon at C2 are on the same face of the ring. This stereochemical relationship is critical for its biological activity and its utility as a chiral ligand in asymmetric synthesis.[]

The absolute configuration of a specific enantiomer, such as [(1S,2R)-2-Amino-2-methylcyclopentyl]methanol, is determined using the Cahn-Ingold-Prelog priority rules.[5][6] Understanding this three-dimensional architecture is paramount for designing interactions with chiral biological macromolecules.

Caption: General structure of cis-(2-Amino-2-methylcyclopentyl)methanol.

Synthesis and Methodologies

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and effective strategy involves starting from the "chiral pool"—readily available, enantiomerically pure molecules such as α-amino acids.[1] A logical, though not experimentally documented for this specific molecule, synthetic approach would be the reduction of a cyclic amino acid ester.

This conceptual workflow highlights the key transformations required. The choice of reducing agent is critical; borohydrides are often selected for their milder reaction conditions and greater functional group tolerance compared to harsher reagents like lithium aluminum hydride.[7]

Caption: Conceptual workflow for the synthesis of the target amino alcohol.

Protocol: Representative Reduction of an Amino Acid Ester

This protocol describes a general method for the reduction of an N-protected amino acid ester to the corresponding amino alcohol, a key step in the conceptual synthesis.[7]

-

System Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected cyclic amino acid ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise to the stirred solution. Causality Insight: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

-

Deprotection (if necessary): If an N-protecting group was used, it can be removed in a subsequent step (e.g., hydrogenolysis for a Cbz group) to yield the final amino alcohol.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentyl ring protons, a singlet for the methyl group, and signals for the hydroxymethyl (CH₂OH) and amine (NH₂) protons. The chemical shifts and coupling patterns of the ring protons would confirm the cis stereochemistry. The amine and hydroxyl protons are often broad and may exchange with D₂O.[8]

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl, the five cyclopentyl carbons (one of which is quaternary), and the hydroxymethyl carbon.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 3400-3200 cm⁻¹ region, indicative of the O-H (alcohol) and N-H (primary amine) stretching vibrations. C-H stretching bands for the alkyl groups would appear just below 3000 cm⁻¹.[9]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (129.20 Da). Fragmentation patterns would likely involve the loss of water, ammonia, or the hydroxymethyl group.

Potential Applications and Research Directions

While specific applications for cis-(2-Amino-2-methylcyclopentyl)methanol are not extensively documented, its structural class is of high interest in several areas:

-

Chiral Ligands and Catalysts: The vicinal amino alcohol motif is a cornerstone of many successful chiral ligands used in asymmetric catalysis, such as in the enantioselective addition of organozinc reagents to aldehydes.[][10] The defined stereochemistry can effectively control the facial selectivity of a catalytic transformation.

-

Pharmaceutical Intermediates: As a constrained, chiral building block, this compound is an attractive starting point for the synthesis of more complex drug candidates.[11][] Its structure could be incorporated into novel scaffolds targeting a range of diseases.

-

Bioactive Molecule Scaffolds: Amino alcohols themselves can exhibit significant biological activity, including antimicrobial and enzyme-inhibiting properties.[13][14] This compound could be screened for activity against various biological targets.

Safety and Handling

The hydrochloride salt of cis-(2-Amino-2-methylcyclopentyl)methanol is classified as a skin and serious eye irritant.[4][15]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Avoid breathing dust. Use non-sparking tools and prevent the generation of dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.[15]

References

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications. Available at: [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. (2025). ResearchGate. Available at: [Link]

-

Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Biologically active amino alcohols. (n.d.). ResearchGate. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025). ResearchGate. Available at: [Link]

-

Synthesis of (±)-cis-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol. (n.d.). PrepChem.com. Available at: [Link]

-

Cyclopentanemethanol, 2-amino-2-methyl-, (1S,2R)- (9CI). (2025). Chemsrc. Available at: [Link]

-

Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (2025). ResearchGate. Available at: [Link]

-

(2-Methylcyclopentyl)methanol. (n.d.). PubChem. Available at: [Link]

-

Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv. Available at: [Link]

-

Stereochemistry Part 2. (2022). Learning (Mostly). Available at: [Link]

-

Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. (2023). Atmospheric Chemistry and Physics. Available at: [Link]

-

Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an. (2024). Sciences and Exploration Directorate. Available at: [Link]

-

A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. cis-(2-Amino-2-methyl-cyclopentyl)-methanol | CAS 202921-91-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS#:566156-04-5 | Cyclopentanemethanol, 2-amino-2-methyl-, (1S,2R)- (9CI) | Chemsrc [chemsrc.com]

- 6. Stereochemistry Part 2 – Learning (Mostly) [learningmostly.com]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The (2-Amino-5-methylcyclopentyl)methanol Scaffold: Structural Dynamics, Synthetic Workflows, and Pharmacological Utility

Executive Summary

This technical guide provides an in-depth analysis of (2-Amino-5-methylcyclopentyl)methanol, detailing its physicochemical profile, synthetic methodologies, and applications in rational drug design.

Physicochemical Profiling & Identifiers

Understanding the baseline properties of this scaffold is critical for predicting its behavior in synthetic workflows and biological systems. The presence of both a primary amine and a primary alcohol makes it a versatile ambidentate building block.

| Property | Value |

| Chemical Name | (2-Amino-5-methylcyclopentyl)methanol |

| CAS Registry Number | 1375472-08-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| MDL Number | MFCD21602829 |

| SMILES (Inferred) | CC1CCC(N)C1CO |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Alkyl (-CH₃) |

Data compiled from chemical inventory and structural databases .

Structural & Stereochemical Rationale

The strategic value of (2-Amino-5-methylcyclopentyl)methanol lies in its highly substituted alicyclic core:

-

Vectorial Projection: The methyl group at the C5 position provides critical steric bulk. In the context of a kinase inhibitor, this methyl group can be directed into a hydrophobic sub-pocket, while simultaneously forcing the C1 hydroxymethyl group into a specific orientation to interact with solvent-exposed regions or ribose-binding pockets.

-

Chemoselectivity: The spatial separation and differing electronic environments between the C2 amine and the C1 alcohol allow for orthogonal functionalization without excessive protecting group manipulation.

Synthetic Methodologies & Workflows

The de novo synthesis of 1,2,5-trisubstituted cyclopentanes requires careful control of diastereoselectivity. The workflow typically begins with an accessible precursor such as 2-methylcyclopentanone, utilizing iterative functionalization to build the required stereocenters.

Caption: Synthetic workflow for the preparation of the (2-Amino-5-methylcyclopentyl)methanol scaffold.

Self-Validating Protocol: Chemoselective Amide Coupling

When incorporating this scaffold into a larger Active Pharmaceutical Ingredient (API), amide coupling is the most frequent transformation. The following protocol is designed as a self-validating system to ensure high fidelity and prevent the loss of the valuable chiral scaffold.

Objective: Conjugate the C2 amine of (2-Amino-5-methylcyclopentyl)methanol with a target carboxylic acid pharmacophore while preserving the unmasked C1 alcohol.

-

Pre-Activation of the Carboxylic Acid:

-

Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

-

Causality: HATU rapidly converts the acid into a highly reactive HOAt active ester. The mild, sterically hindered base (DIPEA) facilitates this deprotonation without causing epimerization of the alpha-carbon on the acid partner.

-

Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the corresponding methyl ester confirms successful active ester formation. Do not proceed to step 2 unless >95% conversion to the active ester is observed.

-

-

Chemoselective Acylation:

-

Action: Add (2-Amino-5-methylcyclopentyl)methanol (1.05 eq) to the reaction mixture. Stir for 2 hours.

-

Causality: The primary amine at C2 is significantly more nucleophilic than the primary alcohol at C1. This kinetic difference ensures exclusive N-acylation, bypassing the need for protecting group chemistry.

-

Validation Checkpoint: Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin. The disappearance of the primary amine (which stains a deep purple/pink) confirms the consumption of the scaffold.

-

-

Workup and Isolation:

-

Action: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 1M HCl, then brine.

-

Causality: The basic wash removes unreacted acid and HOAt byproducts. The acidic wash removes excess DIPEA and any trace unreacted amine scaffold, driving the purity of the crude mixture.

-

-

Analytical Confirmation:

-

Action: Analyze the purified product via ¹H-NMR.

-

Validation Checkpoint: The chemical shift of the C2 proton on the cyclopentyl ring will shift significantly downfield (from ~3.0 ppm in the free amine to ~4.0–4.5 ppm in the amide), definitively confirming the formation of the amide bond.

-

Applications in Drug Discovery: Kinase Inhibition

Alicyclic amino alcohols are privileged structures in the design of ATP-competitive kinase inhibitors . In pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) cascade—which is central to inflammatory responses—inhibitors must achieve high selectivity to avoid off-target toxicity.

By utilizing (2-Amino-5-methylcyclopentyl)methanol as a core component, medicinal chemists can design inhibitors where the amide-linked heteroaromatic system binds to the kinase hinge region, while the cyclopentyl scaffold directs the hydroxymethyl group toward the solvent channel. The C5 methyl group acts as a hydrophobic anchor, locking the molecule into the active conformation and preventing it from adopting geometries that would bind to off-target kinases.

Caption: Intervention of scaffold-derived kinase inhibitors within the p38 MAPK inflammatory signaling pathway.

Conclusion

The (2-Amino-5-methylcyclopentyl)methanol scaffold represents a sophisticated tool for modern medicinal chemistry. Its 1,2,5-substitution pattern provides a unique blend of conformational rigidity and functional versatility. By employing self-validating synthetic protocols, researchers can efficiently incorporate this scaffold into complex APIs, driving the development of highly selective targeted therapeutics.

References

Physical properties and solubility data for (2-Amino-5-methylcyclopentyl)methanol

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Aminocyclopentane Methanol Derivatives

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization of a new chemical entity's (NCE) fundamental physical and chemical properties is a critical, non-negotiable step. These properties govern a molecule's behavior from initial formulation to its ultimate bioavailability and therapeutic efficacy. This guide focuses on a specific class of compounds, aminocyclopentane methanol derivatives, using the representative structure of (2-Amino-5-methylcyclopentyl)methanol as a framework. While specific experimental data for this exact molecule is not extensively available in public literature, this document serves as a comprehensive manual, outlining the necessary experimental protocols and theoretical underpinnings required to thoroughly characterize such a compound.

The insights gleaned from the methodologies described herein will empower researchers, scientists, and drug development professionals to build a robust data package for their NCEs. This data is foundational for informed decision-making in lead optimization, pre-formulation, and overall candidate selection. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the causality that links a molecule's structure to its macroscopic properties.

Predicted Physicochemical Properties of (2-Amino-5-methylcyclopentyl)methanol

In the absence of empirical data, computational tools provide a valuable first look at the likely physicochemical profile of an NCE. These predictions, while not a substitute for experimental validation, are instrumental in guiding initial experimental design and hypothesis generation. The predicted properties for (2-Amino-5-methylcyclopentyl)methanol are summarized below.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C7H15NO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 129.20 g/mol | Influences a wide range of properties including solubility, diffusion, and membrane permeation. |

| pKa (strongest basic) | 9.9 ± 0.1 | The pKa of the amino group is critical for understanding its ionization state at physiological pH, which in turn dictates its solubility, permeability, and potential for salt formation. |

| LogP | 1.2 ± 0.3 | The octanol-water partition coefficient is a key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. |

Note: These values are predictions from computational models and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The protocols are designed to be self-validating, with an emphasis on precision, accuracy, and reproducibility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours.

-

Finely powder the crystalline sample using a mortar and pestle.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Invert the tube and tap the sealed end on a hard surface to cause the sample to fall to the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for a precise determination. For an unknown compound, a faster initial ramp rate can be used to find an approximate melting range, followed by a slower ramp rate with a fresh sample.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting point is reported as this range.

-

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like (2-Amino-5-methylcyclopentyl)methanol, determining the pKa of its conjugate acid is crucial for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation:

-

Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized strong acid, adding small, known volumes (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by taking the first derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

LogP/LogD Determination

Rationale: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. LogP is for the neutral form of the molecule, while LogD takes into account all ionized and neutral species at a specific pH. For an ionizable compound, LogD at physiological pH (7.4) is a more relevant parameter for predicting in vivo behavior.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and n-octanol. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

-

Partitioning:

-

Add a small, known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the compound should be low enough to avoid saturation in either phase.

-

Shake the tube vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the tube to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous)

-

Caption: Shake-flask method for LogD determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development.

Methodology: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., deionized water, pH buffers ranging from 2 to 10).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS/MS).

-

-

Reporting:

-

The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

-

Data Interpretation and Application

The data generated from these experiments forms the basis of the physicochemical profile of the NCE.

-

A low melting point may suggest potential issues with solid-state stability.

-

The pKa value will inform the selection of appropriate salt forms to improve solubility and stability.

-

The LogD at pH 7.4 is a strong predictor of oral absorption. Compounds with LogD values between 1 and 3 often exhibit a good balance between solubility and permeability.

-

Aqueous solubility data across a range of pH values is essential for developing oral dosage forms and predicting the site of absorption in the gastrointestinal tract.

By systematically applying these protocols, researchers can build a comprehensive understanding of their NCE, enabling data-driven decisions and de-risking the path to clinical development.

References

-

OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. [Link]

-

Streng, W. H. (1983). Potentiometric determination of the pKa of a sparingly soluble amine. Journal of Pharmaceutical Sciences, 72(4), 453-454. [Link]

Technical Guide: Stereoselective Synthesis and Characterization of (2-Amino-5-methylcyclopentyl)methanol Isomers

Topic: Cis and trans isomers of (2-Amino-5-methylcyclopentyl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Identity

(2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4) is a densely functionalized carbocyclic scaffold. It serves as a critical building block in the synthesis of carbocyclic nucleosides (e.g., Abacavir analogs), glycosidase inhibitors, and fragment-based drug discovery (FBDD) campaigns.

The molecule possesses three contiguous chiral centers (C1, C2, and C5), theoretically yielding

Structural Definition

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 129.20 g/mol |

| Key Isomer Pairs | cis-amino/alcohol vs. trans-amino/alcohol |

| Chiral Centers | 1, 2, 5 |

Stereochemical Landscape

Understanding the spatial arrangement is prerequisite to synthesis. The relative stereochemistry determines the ring pucker and substituent orientation (pseudo-axial vs. pseudo-equatorial).

The Diastereomeric Pairs

The most relevant isomers for drug development are those where the C2-amino and C1-hydroxymethyl groups are cis (mimicking the ribose 1',2'-relationship) or trans .

-

Isomer Set A (All-cis): (1R,2S,5R) - Substituents on the same face. High steric strain.

-

Isomer Set B (1,2-trans, 1,5-cis): The amino group is trans to the alcohol; methyl is cis to the alcohol.

-

Isomer Set C (1,2-cis, 1,5-trans): The amino group is cis to the alcohol; methyl is trans.

Visualizing the Isomer Hierarchy

The following diagram maps the relationship between the theoretical isomers and their separation logic.

Figure 1: Stereochemical hierarchy of the trisubstituted cyclopentane core.

Stereoselective Synthesis Protocols

Direct synthesis of the specific isomer is superior to separating a racemic mixture of 8 isomers. The industry-standard approach for 2-amino-5-substituted cyclopentanes utilizes the Davies/Vertex Conjugate Addition Protocol . This method relies on the high diastereoselectivity of chiral lithium amides adding to cyclopentene esters.

Route: Conjugate Addition-Cyclization (The Davies Protocol)

This route establishes the C1-C2 trans or cis relationship early, using the C5-methyl (or its precursor) to direct the facial selectivity.

Precursors:

-

Methyl (E)-octa-2,6-dienoate (or related acyclic di-esters).

-

Chiral Amine: Lithium (R)-N-benzyl-N-

-methylbenzylamide.

Protocol Workflow:

-

Tandem Conjugate Addition: The chiral lithium amide attacks the

-unsaturated ester. The bulky chiral auxiliary directs the addition to the re-face or si-face, establishing the C2 stereocenter with >95% ee. -

Dieckmann Cyclization: The resulting enolate attacks the distal ester, closing the cyclopentane ring.

-

Decarboxylation & Functionalization: Removal of the extra ester group and installation of the C5-methyl group (if not present in the backbone) or manipulation of the C5-substituent.

-

Reduction: The C1-ester is reduced to the C1-methanol.

Experimental Procedure: Reduction of the Intermediate Ester

Context: Assuming the isolation of methyl 2-amino-5-methylcyclopentane-1-carboxylate.

Reagents:

-

Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-5-methylcyclopentane-1-carboxylate (1.0 eq).

-

Reducing Agent: LiBH

(2.0 M in THF) or LiAlH -

Solvent: Anhydrous THF.

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with the N-Boc protected amino ester (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.

-

Addition: Add LiBH

(20 mmol, 10 mL of 2M solution) dropwise via syringe over 15 minutes. Note: LiBH -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

, 5% MeOH in DCM, stain with Ninhydrin). -

Quench: Cool to 0°C. Carefully quench with saturated NH

Cl solution (exothermic, hydrogen evolution). -

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: The resulting alcohol (cis or trans) is purified via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Diagram

Figure 2: Convergent synthesis pathway adapted from Davies et al. for polysubstituted cyclopentanes.

Separation and Purification Strategies

If a non-stereoselective route is used (e.g., hydrogenation of a cyclopentene), a racemic diastereomeric mixture results.

Kinetic Resolution (Enzymatic)

Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly effective for resolving primary alcohols on carbocyclic rings.

-

Principle: The lipase selectively acetylates the (1R) enantiomer of the methanol, leaving the (1S) alcohol unreacted.

-

Conditions: Vinyl acetate (acyl donor), CAL-B (immobilized), MTBE (solvent), 30°C.

Diastereomeric Salt Crystallization

For the free amine, classical resolution is scalable.

-

Resolving Agents: D-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Solvent: Ethanol/Water mixtures.

-

Mechanism: The trans-amino isomer typically forms a less soluble salt with tartaric acid compared to the cis-isomer due to packing efficiency in the crystal lattice.

Analytical Characterization

Distinguishing cis (1,2) from trans (1,2) isomers requires careful NMR analysis.

Proton NMR ( H-NMR)

The coupling constant (

| Feature | Cis-Isomer (1,2) | Trans-Isomer (1,2) |

| Coupling ( | Typically 6.0 – 8.0 Hz | Typically 8.0 – 10.5 Hz |

| Chemical Shift (H1) | Often shielded (upfield) | Often deshielded (downfield) |

| NOE Signal | Strong NOE between H1 and H2 | No/Weak NOE between H1 and H2 |

Note: In 5-membered rings, envelope conformations can distort these angles. NOE (Nuclear Overhauser Effect) is the most reliable confirmation of cis-geometry.

Mass Spectrometry

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]

= 130.12 m/z. -

Fragmentation: Loss of water [M-18] and loss of ammonia [M-17] are common. The cis-amino alcohol often shows a higher abundance of the [M-H

O] peak due to the proximity of the -OH and -NH

References

-

Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution. Chemical Communications. Link

-

Vertex Pharmaceuticals. (2004). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry. Link

-

Vince, R. (1988).[3] Carbocyclic nucleosides. (Foundational work on the carbocyclic scaffold).

-

BenchChem. (2025). HPLC-Based Separation of Cis and Trans Isomers. (General protocols for isomer separation). Link

Disclaimer: This guide is for research purposes only. The synthesis of bioactive molecules requires compliance with local safety and regulatory standards.

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

Thermodynamic Stability and Conformational Dynamics of 2-Amino-5-Methylcyclopentyl Scaffolds: A Technical Guide for Rational Drug Design

Executive Summary

Cyclopentyl scaffolds are privileged structures in medicinal chemistry, offering a precise balance between conformational restriction and spatial vector projection. Among these, the 2-amino-5-methylcyclopentyl moiety—frequently utilized in building blocks such as (2-amino-5-methylcyclopentyl)methanol 1—presents a highly congested 1,2,5-contiguous substitution pattern. Because five-membered rings lack the deep, rigid energy wells characteristic of cyclohexanes, their thermodynamic stability is governed by a delicate interplay of torsional strain, transannular steric clash, and pseudorotation.

This whitepaper provides an in-depth analysis of the thermodynamic stability of these scaffolds, detailing the causality behind their conformational preferences, and outlines a self-validating experimental and computational framework for determining their thermodynamic equilibrium.

Conformational Mechanics of the Cyclopentane Ring

Unlike cyclohexane, which strongly prefers a rigid chair conformation to eliminate angle and torsional strain, cyclopentane is highly flexible. Planar cyclopentane exhibits virtually no angle (Baeyer) strain but suffers from immense torsional (Pitzer) strain due to the eclipsing of all ten carbon-hydrogen bonds 2.

To relieve this torsional strain, the ring puckers, rapidly interconverting through a series of envelope (

Key factors dictating the thermodynamic stability of cyclopentyl scaffolds.

Stereochemical Configurations & Thermodynamic Stability Matrix

When a third substituent is present at C1 (e.g., a hydroxyl group or an attachment point to a larger pharmacophore), the scaffold becomes a 1,2,5-trisubstituted system. Because C1 is flanked by both C2 and C5, the stereochemical relationship between these three centers dictates the overall thermodynamic stability.

Causality of Stability: The primary destabilizing factor in substituted cyclopentanes is the eclipsing of adjacent substituents (1,2-interactions). In a cis,cis-configuration, the substituents are forced into close proximity, resulting in severe Pitzer strain. Conversely, the trans,trans-configuration allows the substituents to alternate faces of the ring. By adopting a maximally puckered envelope conformation 5, all three groups can occupy pseudo-equatorial positions, effectively neutralizing both torsional strain and transannular steric clash.

Table 1: Quantitative Thermodynamic Stability Matrix

Data represents typical relative free energies (

| Relative Configuration | Diastereomeric Relationship | Relative Free Energy ( | Dominant Conformation | Primary Destabilizing Factor |

| (1R, 2R, 5S) | trans, trans | 0.00 (Reference) | Envelope ( | None (All pseudo-equatorial) |

| (1R, 2S, 5S) | cis, trans | +1.85 | Half-Chair ( | 1,2-eclipsing (C1-C2) |

| (1R, 2R, 5R) | trans, cis | +2.10 | Envelope ( | 1,5-eclipsing (C1-C5) |

| (1R, 2S, 5R) | cis, cis | +4.65 | Twist | Severe contiguous eclipsing |

Experimental Workflow: Self-Validating Thermodynamic Equilibration

Standard acid/base epimerization is ineffective for fully saturated 2-amino-5-methylcyclopentyl scaffolds due to the lack of acidic

Causality behind the choice: A transition-metal catalyst (e.g., Ruthenium) temporarily dehydrogenates the alcohol/amine to a ketone/imine. This transient

Self-Validation Principle: To prove that the final mixture is under true thermodynamic control (and not kinetically trapped), the protocol mandates starting from two different isolated diastereomers in parallel. If both converge to the exact same diastereomeric ratio (dr), the system is self-validated.

Self-validating experimental workflow for thermodynamic equilibration.

Step-by-Step Experimental Protocol

-

Preparation of Isolated Isomers: Purify the cis,cis and trans,trans isomers of the target scaffold via preparative HPLC to >99% diastereomeric excess (de).

-

Catalyst Activation: In a nitrogen-filled glovebox, dissolve 5 mol% of

and 10 mol% of a bidentate phosphine ligand (e.g., dppb) in anhydrous toluene. Add 20 mol% of KOtBu to generate the active alkoxo-ruthenium complex. -

Parallel Equilibration: Set up two identical reaction vials. To Vial A, add 0.5 mmol of the pure cis,cis isomer. To Vial B, add 0.5 mmol of the pure trans,trans isomer.

-

Thermal Incubation: Seal the vials and heat at 110 °C for 48 hours. The elevated temperature and active catalyst promote continuous, reversible dehydrogenation/hydrogenation.

-

Quench and Analysis: Cool the reactions to room temperature, quench with wet ethyl acetate, and filter through a short silica plug.

-

Data Extraction: Analyze both crude mixtures via quantitative

H-NMR (qNMR) and GC-MS. Calculate the equilibrium constant (

Computational Protocol: DFT Conformational Ensembles

To ground the experimental findings, Density Functional Theory (DFT) is utilized to map the pseudorotation itinerary and calculate the Boltzmann-weighted conformational ensemble.

Step-by-Step Computational Methodology

-

Conformational Sampling: Perform a Monte Carlo conformational search using the OPLS4 force field to explore the vast pseudorotation space of each diastereomer. Retain all conformers within a 5.0 kcal/mol relative energy window.

-

Geometry Optimization: Optimize the selected conformers using DFT at the

B97X-D/def2-SVP level of theory. Causality: The -

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm each conformer is a true local minimum (exhibiting zero imaginary frequencies) and to extract zero-point energy (ZPE) and thermal corrections.

-

Single-Point Energy Refinement: Calculate high-level single-point energies at the

B97X-D/def2-TZVP level, incorporating a Solvation Model based on Density (SMD) to account for dielectric stabilization (e.g., modeling toluene or water). -

Boltzmann Weighting: Calculate the relative Gibbs free energy (

) for each conformer and derive the macroscopic Boltzmann-weighted population at 298.15 K and the experimental equilibration temperature (e.g., 383.15 K).

Conclusion

The thermodynamic stability of 2-amino-5-methylcyclopentyl scaffolds is fundamentally dictated by the mitigation of torsional Pitzer strain. Because the cyclopentane ring lacks a rigid strain-free state, the contiguous 1,2,5-substitution pattern heavily favors the trans,trans-configuration, which forces the ring into a maximally puckered envelope where all substituents can occupy pseudo-equatorial vectors. By employing self-validating borrowing hydrogen protocols paired with dispersion-corrected DFT calculations, drug development professionals can accurately predict and harness the conformational dynamics of these privileged scaffolds.

References

-

[4] Pitzer, K. S.; Donath, W. E. "Conformations and Strain Energy of Cyclopentane and its Derivatives." Journal of the American Chemical Society, 1959.

-

[5] Brutcher, F. V.; Bauer, W. "Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems." Journal of the American Chemical Society, 1959.

-

[2] "4.4: Conformations of Cycloalkanes." Chemistry LibreTexts, 2024.

-

[1] "(2-amino-5-methylcyclopentyl)methanol (CAS 1375472-08-4)." AA Blocks.

-

[3] Kilpatrick, J. E.; Pitzer, K. S.; Spitzer, R. "The Thermodynamics and Molecular Structure of Cyclopentane." Journal of the American Chemical Society, 1947.

Sources

Potential pharmaceutical applications of (2-Amino-5-methylcyclopentyl)methanol

The following technical guide details the pharmaceutical utility, synthesis, and experimental application of (2-Amino-5-methylcyclopentyl)methanol .

A Technical Guide to Carbocyclic Scaffolds in Drug Discovery

Executive Summary

(2-Amino-5-methylcyclopentyl)methanol is a high-value chiral building block belonging to the class of aminocyclitols and carbocyclic nucleoside precursors . Its structure—a cyclopentane ring functionalized with an amino group, a hydroxymethyl group, and a methyl substituent—serves as a metabolically stable bioisostere of ribose and deoxyribose sugars found in natural nucleosides.

Unlike traditional nucleosides, which possess a labile glycosidic bond, this carbocyclic scaffold resists phosphorylase-mediated cleavage, offering enhanced plasma half-life and oral bioavailability. The specific inclusion of the 5-methyl group introduces steric constraints that lock the cyclopentane ring into specific "pucker" conformations (North/South), a critical factor in tuning the affinity of nucleoside analogs for viral polymerases (HIV-RT, HBV-pol) and GPCRs.

Structural Architecture & Medicinal Chemistry

Pharmacophore Mapping

The compound functions as a conformationally restricted amino-alcohol . Its pharmaceutical relevance is derived from its ability to mimic the transition states of biological substrates.

| Functional Group | Biological Mimicry / Function |

| Cyclopentane Ring | Furanose Bioisostere: Replaces the oxygen-containing sugar ring of nucleosides, preventing enzymatic deglycosylation. |

| -CH₂OH (Pos 1) | 5'-Hydroxyl Mimic: Acts as the primary phosphorylation site for cellular kinases (converting prodrugs to active triphosphates). |

| -NH₂ (Pos 2) | Base Attachment / H-Bonding: Serves as the handle for coupling purine/pyrimidine bases (via N-alkylation) or mimics the 2'-/3'-amino groups of aminoglycosides. |

| -CH₃ (Pos 5) | Conformational Lock: Restricts ring flexibility, forcing the scaffold into a preferred envelope conformation (e.g., C3'-endo vs. C2'-endo) to optimize receptor binding. |

Stereochemical Criticality

The relative stereochemistry (cis/trans) of the three substituents is the determinant of biological activity.

-

1,2-cis relationship: Facilitates intramolecular H-bonding and mimics specific sugar puckers.

-

Enantiopurity: Drug candidates typically require >99% ee, as the (1R, 2S, 5R) isomer may exhibit antiviral activity while the enantiomer could be inactive or cytotoxic.

Core Therapeutic Applications

Carbocyclic Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The primary application of this scaffold is in the synthesis of Carbocyclic Nucleoside Analogs for treating retroviral infections (HIV, HBV).[1]

-

Mechanism: The amino group is coupled to a heterocyclic base (e.g., 6-chloropurine). The resulting molecule mimics adenosine or guanosine. Once phosphorylated by host kinases at the hydroxymethyl group, it inhibits viral reverse transcriptase by acting as a chain terminator.

-

Advantage: The 5-methyl group creates steric hindrance that can selectively block the binding pocket of viral polymerases while sparing human mitochondrial DNA polymerase

, reducing toxicity.

Sphingosine-1-Phosphate (S1P) Receptor Modulators

This scaffold acts as a constrained analog of Fingolimod (FTY720) .

-

Mechanism: FTY720 is a flexible acyclic amino-diol. Cyclization into a cyclopentane ring reduces conformational entropy.

-

Application: Treatment of Multiple Sclerosis (MS). The rigid scaffold improves selectivity for S1P1 receptors over S1P3, potentially mitigating bradycardia (a known side effect of first-gen S1P modulators).

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight fragment (MW ~129 Da), it is ideal for FBDD screening against novel targets like RNA methyltransferases or Kinases , where the amino-alcohol motif binds to the hinge region or catalytic lysine.

Visualizing the Mechanism

The following diagram illustrates the structural overlay of the scaffold with a natural nucleoside and its synthesis into an active antiviral agent.

Figure 1: Pharmacophore mapping and conversion of the scaffold into a bioactive antiviral agent.

Experimental Protocols

Synthesis of Carbocyclic Nucleoside Analog (General Procedure)

Objective: Coupling (2-Amino-5-methylcyclopentyl)methanol to a chloropyrimidine base to generate a nucleoside mimic.

Reagents:

-

Scaffold: (2-Amino-5-methylcyclopentyl)methanol (1.0 equiv)

-

Base Precursor: 4,6-Dichloro-5-formamidopyrimidine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: n-Butanol or Ethanol

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (2-Amino-5-methylcyclopentyl)methanol (1.0 mmol) in n-Butanol (10 mL).

-

Addition: Add DIPEA (2.5 mmol) followed by 4,6-Dichloro-5-formamidopyrimidine (1.1 mmol).

-

Reaction: Heat the mixture to reflux (approx. 118°C) under an argon atmosphere. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Checkpoint: The reaction usually completes in 4–6 hours. Look for the disappearance of the amine starting material.

-

-

Cyclization (Ring Closure): If forming a purine ring, add Triethyl orthoformate (3.0 equiv) and catalytic p-TsOH, then reflux for an additional 2 hours to close the imidazole ring.

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure.

-

Purification: Redissolve the residue in DCM and wash with saturated NaHCO₃. Dry the organic layer over MgSO₄. Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

-

Characterization: Confirm structure via ¹H-NMR (look for cyclopentyl protons at 1.5–2.5 ppm and nucleobase protons >8.0 ppm).

Quality Control & Stability Testing

-

Enantiomeric Excess (ee): Must be determined using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

-

Solubility: Test solubility in DMSO and PBS (pH 7.4). Carbocyclic analogs are generally lipophilic; formulation may require co-solvents.

Synthesis Pathway Visualization

The synthesis of the scaffold itself often starts from accessible precursors like Norbornadiene or amino acids.

Figure 2: General synthetic logic for accessing the substituted cyclopentane scaffold.

References

-

Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides.[1][2][3][4][5] Journal of Medicinal Chemistry.[1] Link

-

Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides. Chemical Reviews. Link

-

Agrofoglio, L. A., et al. (2003). Carbocyclic Analogues of Nucleosides: Synthesis and Antiviral Activity.[1][2][3][4][5] Current Organic Chemistry. Link

-

BLD Pharm. (2023). Product Analysis: ((1R,3S)-3-Aminocyclopentyl)methanol and derivatives.Link

-

Merck (Sigma-Aldrich). (2023). Building Blocks for Medicinal Chemistry: Aminocyclopentanemethanols.[6]Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of (2-Amino-5-methylcyclopentyl)methanol: Protocols and Mechanistic Insights

Introduction & Rationale

(2-Amino-5-methylcyclopentyl)methanol is a highly versatile, chiral building block frequently utilized in the drug development pipeline for synthesizing carbocyclic nucleosides, kinase inhibitors, and peptidomimetics. The 1,2,5-trisubstituted cyclopentane ring presents a unique stereochemical challenge: controlling the relative and absolute stereochemistry at three contiguous stereocenters.

Historically, aminocyclopentanols have been synthesized via the desymmetrization of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[1]. However, introducing a C5-methyl group with high diastereoselectivity via the Vince lactam route often requires lengthy, low-yielding functionalization steps. To establish a more autonomous and scalable route, this application note details a field-proven synthetic strategy leveraging a diastereoselective Ireland-Claisen rearrangement followed by ring-closing metathesis (RCM) and stereoretentive reduction[2].

Strategic Approaches & Retrosynthetic Analysis

The most robust method for constructing the 1,2-anti-1,5-syn stereocontrol of the cyclopentane core is the Ireland-Claisen rearrangement of enantiopure β-amino allyl esters[2].

-

Causality of the Design : The Ireland-Claisen rearrangement transfers the chirality from the easily accessible β-amino group to the newly formed α-stereocenter (the C5-methyl group) via a highly ordered, cyclic chair-like transition state.

-

Following the rearrangement, Ring-Closing Metathesis (RCM) seamlessly closes the cyclopentene ring.

-

A final Stereoretentive Reduction converts the carboxylic acid/ester into the target primary alcohol without epimerizing the delicate α-stereocenter.

Synthetic Workflow Visualization

Fig 1: Stereoselective synthetic workflow for (2-Amino-5-methylcyclopentyl)methanol.

Experimental Protocols

General Note: All reactions must be performed under an inert atmosphere (Argon or N₂). A self-validating system requires strict TLC and LC-MS monitoring at every intermediate stage.

Protocol A: Synthesis of the Cyclopentane Core via RCM

Objective: Form the functionalized cyclopentene ring from the α-allyl-β-amino ester intermediate.

-

Preparation : Dissolve the α-allyl-β-amino ester (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration (0.01 M).

-

Mechanistic Insight: High dilution is critical to favor intramolecular RCM over intermolecular cross-metathesis (oligomerization).

-

-

Catalyst Addition : Add Grubbs 2nd Generation Catalyst (5 mol%).

-

Mechanistic Insight: The 2nd generation ruthenium catalyst is chosen for its superior functional group tolerance compared to the 1st generation, preventing catalyst poisoning by the protected amine.

-

-

Reaction : Reflux the mixture (40 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain to track the disappearance of the terminal diene).

-

Workup : Quench the reaction with an excess of ethyl vinyl ether to deactivate the ruthenium carbene. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Hydrogenation and Deprotection

Objective: Reduce the alkene and remove benzyl-based protecting groups.

-

Reaction : Dissolve the cyclopentene intermediate in methanol (0.1 M). Add 10% Pd/C (10 wt%).

-

Hydrogenation : Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature for 16 hours.

-

Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst.

-

Safety Protocol: Never allow the Pd/C to dry completely on the filter paper in the presence of methanol vapors, as it is highly pyrophoric.

-

-

Concentration : Evaporate the solvent to afford the crude 2-amino-5-methylcyclopentanecarboxylic acid.

Protocol C: Stereoretentive Reduction to the Target Methanol

Objective: Reduce the carboxylic acid to the primary alcohol without epimerizing the α-stereocenter.

-

Preparation : Suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

-

Addition : Dissolve the amino acid intermediate in THF and add it dropwise to the LiAlH₄ suspension. This controls the exothermic evolution of H₂ gas.

-

Reaction : Warm the mixture to room temperature and stir for 4 hours.

-

Fieser Quench (Critical Validating Step) : To avoid intractable aluminum emulsions that trap the product, cool to 0 °C and sequentially add:

mL H₂O (where -

Isolation : Filter the granular aluminum salts, wash thoroughly with EtOAc, and concentrate the filtrate to yield pure (2-Amino-5-methylcyclopentyl)methanol.

Quantitative Data: Optimization of the Reduction Step

To ensure process adaptability, various reducing agents were evaluated for the final transformation of the cyclopentanecarboxylic acid to the methanol derivative.

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Chemoselectivity | Remarks & Causality |

| LiAlH₄ | THF | 0 to 25 | 88 | High | Standard for robust reduction; requires strict Fieser quench to isolate product. |

| NaBH₄ / I₂ | THF | 0 to 65 | 82 | High | Safer alternative to LiAlH₄; generates borane in situ which efficiently reduces amino acids. |

| BH₃·THF | THF | 0 to 25 | 85 | High | Excellent for amino acids; strongly prevents epimerization of the C5-methyl group. |

| DIBAL-H | DCM | -78 | 65 | Moderate | Prone to over-reduction to the aldehyde if temperature control fluctuates. |

Analytical Validation

To confirm the stereochemical integrity of the synthesized compound:

-

NMR Spectroscopy : ¹H NMR will show the distinct diastereotopic protons of the -CH₂OH group around 3.4–3.6 ppm. The coupling constants (

) of the cyclopentyl ring protons (typically 7–9 Hz for cis relationships and 4–6 Hz for trans relationships) are diagnostic for validating the 1,2-anti-1,5-syn relative stereochemistry. -

Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98% ee), ensuring the Ireland-Claisen chirality transfer was successful.

References

- Title: Asymmetric syntheses of enantiopure C(5)-substituted transpentacins via diastereoselective Ireland-Claisen rearrangements.

- Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.

Sources

Application Note: (2-Amino-5-methylcyclopentyl)methanol as a Chiral Building Block

Part 1: Executive Summary & Strategic Value

((2-Amino-5-methylcyclopentyl)methanol) (CAS: 1375472-08-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flexible aliphatic amino alcohols, this cyclopentane-based building block offers conformational restriction , a critical strategy for improving the binding affinity and metabolic stability of drug candidates.

Core Applications

-

Peptidomimetics: Acts as a rigid isostere for Leucine or Isoleucine, locking peptide backbones into specific secondary structures (e.g.,

-turns). -

Fragment-Based Drug Discovery (FBDD): Serves as a chiral core for kinase inhibitors, replacing the ribose moiety in nucleoside analogues or functioning as a hydrophobic spacer in GPCR ligands.

-

Organocatalysis: The 1,2-amino alcohol motif is a precursor for chiral ligands used in asymmetric synthesis.

Part 2: Chemical Profile & Stereochemistry

The utility of this building block dictates a rigorous understanding of its stereochemistry. The relative orientation of the Amino (-NH

| Property | Specification |

| IUPAC Name | (2-Amino-5-methylcyclopentyl)methanol |

| Molecular Formula | C |

| Molecular Weight | 129.20 g/mol |

| Chiral Centers | 3 (C1, C2, C5) |

| Key Isomers | (1R,2R,5R) - All-cis (common target for compact folding)(1R,2S,5R) - Trans-amino/alcohol |

| pKa (Conjugate Acid) | ~9.5 (Amine) |

| Solubility | High in MeOH, DMSO, DCM; Moderate in Water |

Structural Visualization

The following diagram illustrates the stereochemical relationships and potential derivatization vectors.

Caption: Functional decomposition of the (2-Amino-5-methylcyclopentyl)methanol scaffold.

Part 3: Synthesis & Preparation Protocols[2]

While commercially available, custom stereoisomers often require de novo synthesis. The following protocol is adapted from the Parallel Kinetic Resolution methodology established by Davies et al. (2003), optimized for the 5-methyl variant.

Protocol A: Synthesis via Kinetic Resolution

Objective: Isolate enantiopure (1R,2S,5R)-2-amino-5-methylcyclopentylmethanol.

Step 1: Substrate Preparation

-

Start Material: Methyl (RS)-5-methylcyclopent-1-enecarboxylate.

-

Reagent: Lithium amide chiral base (e.g., lithium (S)-N-benzyl-N-(alpha-methylbenzyl)amide).

-

Reaction: Conjugate addition of the chiral amine sets the C2 and C1 stereochemistry.

Step 2: Reduction to Alcohol

Reagents: LiAlH

-

Dissolve the amino-ester intermediate (1.0 eq) in anhydrous THF under N

. -

Cool to 0°C.

-

Add LiAlH

(2.5 eq) dropwise (Caution: Exothermic). -

Reflux for 4 hours.

-

Quench: Fieser workup (

mL H -

Purification: Flash chromatography (DCM/MeOH/NH

90:9:1).

Protocol B: Protection Strategy (Self-Validating)

Before using this building block in complex synthesis, orthogonal protection is required.

Workflow:

-

N-Protection: Boc-anhydride, Et

N, DCM -

Validation: Check TLC (ninhydrin stain). Free amine stains purple/red; N-Boc is UV active but ninhydrin negative (or faint).

-

O-Protection (Optional): TBDMS-Cl, Imidazole

Yields N-Boc, O-TBS species.

Part 4: Application Protocols

Application 1: Peptidomimetic Scaffold (The "Proline-Mimic" Approach)

This molecule is ideal for creating

Rationale: The 5-methyl group mimics the side chain of Alanine or Valine, while the ring constrains the

Detailed Protocol:

-

Activation: Dissolve N-Boc-(2-amino-5-methylcyclopentyl)methanol (1.0 eq) in DCM.

-

Oxidation (to Aldehyde): Add Dess-Martin Periodinane (1.2 eq). Stir 2h at RT.

-

Checkpoint: Monitor disappearance of alcohol by TLC.

-

-

Reductive Amination:

-

Add Peptide Fragment A (R-NH

, 1.0 eq) and NaBH(OAc) -

Stir 12h.

-

-

Deprotection: Treat with TFA/DCM (1:1) to expose the cyclopentyl amine.

-

Coupling: React with Peptide Fragment B (R-COOH) using HATU/DIPEA.

Result: A peptide backbone containing a rigid cyclopentane core, restricting conformational freedom and enhancing proteolytic stability.

Application 2: Kinase Inhibitor Core (Mitsunobu Coupling)

Many kinase inhibitors utilize a ribose-mimetic scaffold. This molecule provides a carbocyclic alternative (preventing glycosidic cleavage).

Protocol:

-

Reagents: Triphenylphosphine (PPh

, 1.5 eq), DIAD (1.5 eq), Purine/Pyrimidine heterocycle (1.0 eq). -

Solvent: Anhydrous THF.

-

Procedure:

-

Mix PPh

and the Heterocycle in THF. -

Add (2-Amino-5-methylcyclopentyl)methanol (N-protected) dropwise.

-

Cool to 0°C.

-

Add DIAD dropwise over 20 mins.

-

Warm to RT and stir 16h.

-

-

Mechanism: The alcohol oxygen activates PPh

, followed by S-

Note: This inverts the stereochemistry at the C1 position.

-

Part 5: Experimental Workflow Visualization

The following diagram outlines the decision tree for utilizing this scaffold in drug discovery.

Caption: Strategic workflow for incorporating the scaffold into peptide or small molecule libraries.

Part 6: Physicochemical Data Summary

| Parameter | Value/Observation | Relevance |

| LogP (Calc) | 0.8 - 1.2 | Ideal for oral bioavailability (Lipinski compliant). |

| H-Bond Donors | 2 (NH | Critical for active site binding. |

| H-Bond Acceptors | 2 | |

| Rotatable Bonds | 1 (C1-CH | Highly rigid core; reduces entropic penalty upon binding. |

| TPSA | ~46 Å | Good membrane permeability (CNS penetration potential). |

Part 7: References

-

Davies, S. G., et al. (2003).[1] "Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution." Chemical Communications, (19), 2410-2411.[1][2]

-

Enamine Ltd. (2023). "Catalog Entry: (2-Amino-5-methylcyclopentyl)methanol."[3][4] Enamine Store.

-

BenchChem. (2025).[5] "The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes." BenchChem Technical Library.

-

PubChem. (2024).[6] "Compound Summary: (1R,2S)-2-amino-5-methyl-cyclopentanecarboxylic acid." National Library of Medicine.

Sources

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 147780-38-9|[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride|BLD Pharm [bldpharm.com]

- 4. aablocks.com [aablocks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Derivatization Strategies for (2-Amino-5-methylcyclopentyl)methanol in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Scientific Rationale

The incorporation of conformationally restricted alicyclic building blocks into peptide sequences is a cornerstone strategy in modern drug development. By locking the peptide backbone or side chains into specific geometries, researchers can drastically enhance target binding affinity, improve proteolytic stability, and increase membrane permeability.

(2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4) is a highly versatile, bifunctional alicyclic scaffold. The cyclopentane ring provides structural rigidity, while the methyl group breaks molecular symmetry, adding hydrophobic bulk that is often critical for anchoring peptides into deep receptor pockets. To utilize this molecule in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it must undergo strategic derivatization.

This application note details two orthogonal derivatization workflows:

-

Pathway A (C-Terminal/Side-Chain Modifier): N-Fmoc protection and O-Tritylation to yield an amino alcohol building block.

-

Pathway B (Backbone Modifier): N-Fmoc protection followed by chemoselective TEMPO/BAIB oxidation to yield a cyclic

-amino acid analog.

Experimental Workflows & Logical Relationships

Fig 1. Divergent derivatization pathways for (2-Amino-5-methylcyclopentyl)methanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-(2-Amino-5-methylcyclopentyl)methanol

Objective: Chemoselective protection of the primary amine[1].

-

Causality & Reagent Choice: Fmoc-OSu (N-Hydroxysuccinimide ester) is utilized instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides or unwanted O-acylation. A biphasic solvent system (Acetone/Water) is chosen to co-solubilize the highly polar starting amino alcohol and the lipophilic Fmoc-OSu. NaHCO

acts as a mild base to keep the amine deprotonated (nucleophilic) without rapidly hydrolyzing the Fmoc-OSu. -

Procedure:

-

Dissolve (2-Amino-5-methylcyclopentyl)methanol (1.0 eq, 10 mmol) in 20 mL of 10% aqueous NaHCO

. -

Dilute the mixture with 20 mL of Acetone and cool to 0 °C in an ice bath.

-

Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 10 mL of Acetone and add dropwise over 30 minutes.

-

Remove the ice bath and stir at room temperature for 12 hours.

-

Self-Validation Step: Monitor via TLC (Hexane/EtOAc 1:1). The starting material stains deep purple with ninhydrin. Complete disappearance of the ninhydrin-positive spot and the appearance of a strong UV-active spot (254 nm) confirms reaction completion.

-

Evaporate the acetone under reduced pressure. Acidify the aqueous layer to pH 3 using 1M HCl, and extract with Ethyl Acetate (3 × 30 mL). Wash with brine, dry over anhydrous Na

SO

-

Protocol 2 (Pathway A): O-Tritylation for C-Terminal Modification

Objective: Orthogonal protection of the primary alcohol.

-

Causality & Reagent Choice: The Trityl (Trt) group is selected because it is highly sterically hindered (preventing unwanted side-reactions during peptide coupling) and acid-labile. It is perfectly orthogonal to the base-labile Fmoc group and will be cleaved simultaneously with standard SPPS side-chain protecting groups during the final TFA cleavage step.

-

Procedure:

-

Dissolve the Fmoc-amino alcohol intermediate (1.0 eq, 5 mmol) in anhydrous DCM (25 mL) under an inert N

atmosphere. -

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol) and Triphenylmethyl chloride (Trt-Cl) (1.2 eq, 6 mmol).

-

Stir at room temperature for 8 hours.

-

Self-Validation Step: Quench a 10

L aliquot in methanol. LC-MS should indicate the complete shift of the starting mass to the [M+Na] -

Wash the organic layer with 5% aqueous citric acid, saturated NaHCO

, and brine. Dry and concentrate. Purify via flash chromatography.

-

Protocol 3 (Pathway B): TEMPO/BAIB Oxidation to Cyclic Amino Acid

Objective: Conversion of the primary alcohol to a carboxylic acid for peptide backbone integration[2].

-

Causality & Reagent Choice: Traditional oxidations (e.g., Jones oxidation using CrO

/H -

Procedure:

-

Dissolve the Fmoc-amino alcohol (1.0 eq, 5 mmol) in a 1:1 mixture of Acetonitrile and Water (30 mL).

-

Add TEMPO (0.1 eq, 0.5 mmol) and BAIB (2.2 eq, 11 mmol) sequentially.

-

Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation Step: The reaction mixture initially turns orange upon BAIB addition and fades to pale yellow as the oxidant is consumed. LC-MS must show a mass shift of +14 Da (loss of 2H, gain of 1O). The absence of the intermediate aldehyde mass confirms complete over-oxidation to the carboxylic acid.

-

Quench the reaction with saturated aqueous Na

S -

Extract with Ethyl Acetate, wash with brine, dry, and concentrate. The crude product can be recrystallized from EtOAc/Hexane.

-

Quantitative Data Summaries

Table 1: Physicochemical Properties of Derivatized Building Blocks

| Compound | Role in SPPS | Formula | Exact Mass | LogP (Est.) | Orthogonality |

| Intermediate 1 | Precursor | C | 351.18 | 3.8 | N/A |

| Product A (O-Trt) | C-Terminal Cap | C | 593.29 | 7.2 | Fmoc/Trt (Base/Acid) |

| Product B (Acid) | Backbone Modifier | C | 365.16 | 3.5 | Fmoc/tBu (Base/Acid) |

Table 2: Reaction Optimization and Yield Metrics

| Protocol | Reagent Equivalents | Time (h) | Temp (°C) | Isolated Yield (%) | Purity (HPLC) |

| 1. Fmoc Protection | Fmoc-OSu (1.1 eq) | 12 | 0 | 88 - 92% | > 98% |

| 2. O-Tritylation | Trt-Cl (1.2 eq) | 8 | 25 | 75 - 81% | > 95% |

| 3. TEMPO Oxidation | BAIB (2.2 eq), TEMPO (0.1) | 5 | 25 | 85 - 89% | > 97% |

Integration into Solid-Phase Peptide Synthesis (SPPS)

Once Product B (the cyclic

Fig 2. Iterative SPPS workflow utilizing the derivatized alicyclic building block.

References

-

Rush, J. S., & Bertozzi, C. R. (2008). "An

-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters, 10(16), 3449–3452. URL:[Link] -

Zhao, H., et al. (2008). "A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses." Journal of Organic Chemistry, 73(18), 7417–7420. URL:[Link]

-

Epp, J. B., & Widlanski, T. S. (1999). "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 64(1), 293–295. URL:[Link]

Sources

- 1. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Application Note: (2-Amino-5-methylcyclopentyl)methanol in Enantioselective Organocatalysis

Executive Summary

The development of robust, highly stereoselective organocatalysts is a cornerstone of modern drug development and asymmetric synthesis. While secondary amines like proline and MacMillan’s imidazolidinones dominate enamine/iminium catalysis, they often fail when applied to sterically hindered substrates (e.g., α,α-disubstituted aldehydes or bulky ketones).

(2-Amino-5-methylcyclopentyl)methanol —a chiral, primary β-amino alcohol—bridges this gap. By combining an unhindered primary amine with a hydrogen-bond-donating hydroxyl group and a rigidified cyclopentane backbone, this ligand serves as a highly efficient bifunctional catalyst. It is particularly effective in asymmetric cross-aldol reactions and as a chiral ligand in transition-metal-mediated alkylations[1]. This application note details the structural rationale, validated experimental protocols, and troubleshooting guidelines for utilizing this catalyst in your workflows.

Structural Rationale & Mechanistic Insights

The efficacy of (2-Amino-5-methylcyclopentyl)methanol relies on three distinct structural pillars that work synergistically to lower the activation energy of the desired stereochemical pathway while blocking alternative trajectories:

-

Primary Amine Covalent Activation: Unlike secondary amines, primary amines readily condense with sterically demanding ketones to form reactive E-enamine intermediates without suffering from severe allylic 1,3-strain ()[1].

-

Hydroxymethyl Hydrogen-Bonding: The pendant -CH₂OH group acts as a Brønsted acid/hydrogen-bond donor. In the transition state, it anchors the incoming electrophile (e.g., an aldehyde), lowering its LUMO and directing it to a specific face of the enamine[2].

-

C5-Methyl Steric Shielding: The methyl group at the C5 position of the cyclopentyl ring is critical. It restricts the conformational flipping of the cyclopentane ring, locking the hydroxymethyl group into a pseudo-axial orientation. Furthermore, it provides direct steric bulk that physically blocks the Si-face of the enamine, forcing the electrophile to approach exclusively from the Re-face.

Bifunctional transition state model showing steric shielding and H-bond direction.

Protocol 1: Asymmetric Cross-Aldol Reaction (Organocatalysis)

Primary β-amino alcohols are exceptionally efficient for the cross-aldol reaction of enolizable ketones with aromatic aldehydes, a reaction that traditionally suffers from poor diastereoselectivity when using simple proline derivatives[2].

Materials

-

Catalyst: (1S,2S,5R)-(2-Amino-5-methylcyclopentyl)methanol (20 mol%)

-

Co-catalyst: p-Nitrobenzoic acid (PNBA) (20 mol%)

-

Substrates: Cyclohexanone (2.0 equiv), 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol)

-

Solvent: THF / H₂O (9:1 v/v, 2.0 mL)

Step-by-Step Methodology

-

Catalyst Complexation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chiral amino alcohol (0.1 mmol) and PNBA (0.1 mmol) in 2.0 mL of the THF/H₂O mixture.

-

Causality: Primary amines form iminium ions slower than secondary amines. The PNBA acid co-catalyst protonates the initial hemiaminal, accelerating water elimination and tautomerization into the reactive enamine. The presence of water facilitates the final hydrolysis step to release the product and regenerate the catalyst.

-

-